molecular formula C27H24IN3O4 B10897755 N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide

N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B10897755
M. Wt: 581.4 g/mol
InChI Key: PCXOXORMIDDTKK-UHFFFAOYSA-N
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Description

N~1~-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.

Properties

Molecular Formula

C27H24IN3O4

Molecular Weight

581.4 g/mol

IUPAC Name

N-[2-(2-hydroxy-3-prop-2-enylphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C27H24IN3O4/c1-3-6-17-7-5-8-21(24(17)32)25-29-23-14-11-19(28)16-22(23)27(34)31(25)30-26(33)18-9-12-20(13-10-18)35-15-4-2/h3-5,7-14,16,25,29,32H,1-2,6,15H2,(H,30,33)

InChI Key

PCXOXORMIDDTKK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=C(C=C4)OCC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The allyl and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

N~1~-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N1-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl, hydroxyl, and iodo groups, along with the quinazolinone core, makes it a versatile compound for various applications.

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